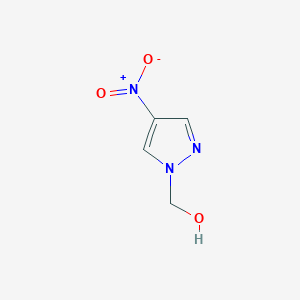
(4-nitro-1H-pyrazol-1-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
(4-nitro-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Related compounds, such as metal complex derivatives of bis(pyrazol-1-yl)methane ligands, have been found to exhibit activity against trypanosoma cruzi strains .
Mode of Action
It’s worth noting that related compounds have shown increased activity when complexed with transition metals like zn(ii), cu(ii), co(ii), and ni(ii) . The complexes interact with their targets, leading to changes that result in their observed biological activity.
Biochemical Pathways
Related compounds have been suggested to induce oxidative stress in trypanosoma cruzi, which could hint at the involvement of redox pathways .
Result of Action
Related compounds have shown increased activity against trypanosoma cruzi strains when complexed with transition metals
Action Environment
It’s worth noting that the activity of related compounds has been found to increase when complexed with transition metals , suggesting that the presence of such metals in the environment could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
(4-nitro-1H-pyrazol-1-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme catecholase, which is involved in the oxidation of catechol to o-quinone. The compound acts as a ligand, coordinating with metal ions such as copper(II) to form complexes that enhance the catalytic activity of catecholase . Additionally, (4-nitro-1H-pyrazol-1-yl)methanol can interact with other metalloenzymes, forming prosthetic groups that are essential for enzyme function .
Cellular Effects
(4-nitro-1H-pyrazol-1-yl)methanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. For instance, it can inhibit or activate specific kinases, thereby altering phosphorylation events that are crucial for signal transduction . Furthermore, (4-nitro-1H-pyrazol-1-yl)methanol can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of (4-nitro-1H-pyrazol-1-yl)methanol involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, (4-nitro-1H-pyrazol-1-yl)methanol can activate metalloenzymes by coordinating with metal ions, thereby enhancing their catalytic efficiency . These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-nitro-1H-pyrazol-1-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (4-nitro-1H-pyrazol-1-yl)methanol is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-nitro-1H-pyrazol-1-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, (4-nitro-1H-pyrazol-1-yl)methanol can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
(4-nitro-1H-pyrazol-1-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, (4-nitro-1H-pyrazol-1-yl)methanol can influence the activity of key metabolic enzymes, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of (4-nitro-1H-pyrazol-1-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, (4-nitro-1H-pyrazol-1-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, depending on factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of (4-nitro-1H-pyrazol-1-yl)methanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-nitro-1H-pyrazol-1-yl)methanol can be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism . Additionally, the compound can be targeted to the nucleus, affecting gene expression and chromatin structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-nitro-1H-pyrazole with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for (4-nitro-1H-pyrazol-1-yl)methanol are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-amino-1H-pyrazol-1-yl)methanol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: 4-nitro-1H-pyrazole-1-carboxylic acid.
Reduction: 4-amino-1H-pyrazol-1-yl)methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-pyrazol-4-yl)methanol: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in chemical reactions.
Uniqueness
(4-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both the nitro and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
(4-nitropyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLSNHXQTWDNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305929 | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-99-5 | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















